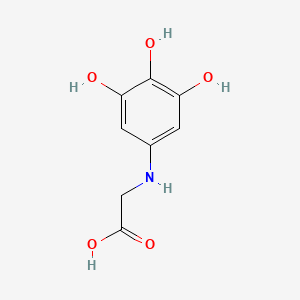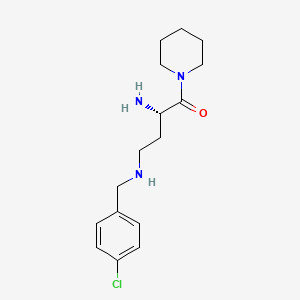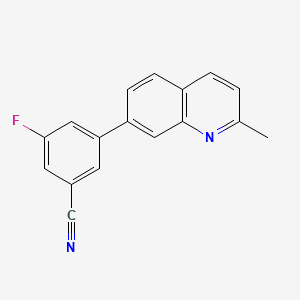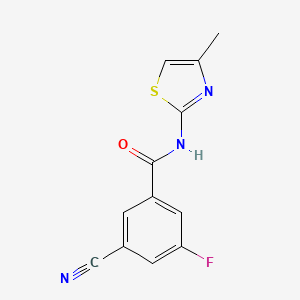![molecular formula C27H29N3O3 B10773013 (2R)-4-{3-[(1S,2R)-2-aminocyclopropyl]phenoxy}-N-benzyl-2-(phenylformamido)butanamide](/img/structure/B10773013.png)
(2R)-4-{3-[(1S,2R)-2-aminocyclopropyl]phenoxy}-N-benzyl-2-(phenylformamido)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NCL-1 is a synthetic organic compound known for its role as a lysine-specific demethylase 1 (LSD1) inhibitor. This compound is particularly significant in the field of pharmacology due to its potential therapeutic applications in treating various diseases, including cancer and herpes simplex infection . The compound exists in two optical isomers, with the 1S, 2R isomer being more biologically active than the 1R, 2S isomer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NCL-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of NCL-1 is synthesized using a series of organic reactions, including cyclization and condensation reactions.
Functional Group Introduction: Functional groups such as amino and phenoxy groups are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Industrial Production Methods
Industrial production of NCL-1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and reduce production costs. Common industrial methods include:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis reactions.
Continuous Flow Processing: Continuous flow reactors are employed to enhance reaction efficiency and product consistency.
Chemical Reactions Analysis
Types of Reactions
NCL-1 undergoes various chemical reactions, including:
Oxidation: NCL-1 can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups on NCL-1.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the NCL-1 molecule.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Halogenated compounds and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of NCL-1 may produce various oxidized derivatives, while substitution reactions can yield a range of substituted NCL-1 compounds.
Scientific Research Applications
NCL-1 has a wide range of scientific research applications, including:
Chemistry: NCL-1 is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In biological research, NCL-1 is used to study the role of lysine-specific demethylase 1 in gene regulation and epigenetics.
Medicine: NCL-1 is being investigated for its potential therapeutic applications in treating cancer and viral infections. Its ability to inhibit lysine-specific demethylase 1 makes it a promising candidate for drug development.
Industry: NCL-1 is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
NCL-1 exerts its effects by inhibiting the activity of lysine-specific demethylase 1. This enzyme is involved in the demethylation of histones, which plays a crucial role in gene expression and regulation. By inhibiting this enzyme, NCL-1 can alter gene expression patterns, leading to various biological effects. The molecular targets of NCL-1 include the active site of lysine-specific demethylase 1, where it binds and prevents the enzyme from interacting with its substrates .
Comparison with Similar Compounds
NCL-1 is unique compared to other lysine-specific demethylase 1 inhibitors due to its specific chemical structure and biological activity. Similar compounds include:
Tranylcypromine: Another lysine-specific demethylase 1 inhibitor, but with a different chemical structure and mechanism of action.
GSK-LSD1: A potent and selective inhibitor of lysine-specific demethylase 1, used in various research studies.
ORY-1001: A clinical-stage inhibitor of lysine-specific demethylase 1, being investigated for its therapeutic potential in cancer treatment.
NCL-1 stands out due to its high selectivity and potency, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C27H29N3O3 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[(2R)-4-[3-[(1S,2R)-2-aminocyclopropyl]phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C27H29N3O3/c28-24-17-23(24)21-12-7-13-22(16-21)33-15-14-25(30-26(31)20-10-5-2-6-11-20)27(32)29-18-19-8-3-1-4-9-19/h1-13,16,23-25H,14-15,17-18,28H2,(H,29,32)(H,30,31)/t23-,24+,25+/m0/s1 |
InChI Key |
DTPSXFMGMQOVTG-ISJGIBHGSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=CC=C2)OCC[C@H](C(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)OCCC(C(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(2-Methylpyrazol-3-yl)-1,4,5,6-tetrahydrocyclopenta[d]pyrazole-3-carboxylic acid](/img/structure/B10772959.png)
![(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate](/img/structure/B10772971.png)
![(4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;methanesulfonate](/img/structure/B10772973.png)


![N-[3-[(3R)-5-amino-3-methyl-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-chloro-3-methylpyridine-2-carboxamide](/img/structure/B10772984.png)

![N-allyl-4-(3-(4-bromophenyl)benzo[d]isothiazol-6-yloxy)-N-methylbutan-1-amine](/img/structure/B10772988.png)
![[(4-{4-[(4-Bromophenyl)carbonyl]phenyl}phenyl)methyl](methyl)(prop-2-en-1-yl)amine hydrochloride](/img/structure/B10772991.png)

![14-(4-Chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10773021.png)
